Methyl 2-bromoisonicotinate

Catalog No.
S799601
CAS No.
26156-48-9
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromoisonicotinate

CAS Number

26156-48-9

Product Name

Methyl 2-bromoisonicotinate

IUPAC Name

methyl 2-bromopyridine-4-carboxylate

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3

InChI Key

MULLTHQTADMZDM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC=C1)Br

Canonical SMILES

COC(=O)C1=CC(=NC=C1)Br

Synthesis of Functional Molecules:

Methyl 2-bromoisonicotinate is a valuable building block in organic synthesis due to the presence of both a reactive bromine atom and an ester group. The bromine can be readily substituted with various functional groups through nucleophilic aromatic substitution reactions, allowing the creation of diversely functionalized pyridine derivatives. These derivatives can serve as key intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and other fields [, ].

Methyl 2-bromoisonicotinate appears as a white to light yellow solid or powder with a melting point ranging from 34.0 to 38.0 °C . It is soluble in methanol and has been noted for its potential biological activities, particularly in pharmaceutical applications. The compound's structure includes a pyridine ring that contributes to its unique chemical properties.

Research indicates that methyl 2-bromoisonicotinate may exhibit significant biological activities. It has been associated with potential pharmacological properties, including acting as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . Its structural characteristics allow it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry.

The synthesis of methyl 2-bromoisonicotinate can be achieved through various methods, including:

  • Bromination of Isonicotinic Acid Methyl Ester: This method involves treating isonicotinic acid methyl ester with bromine or brominating agents under controlled conditions to introduce the bromine atom at the desired position.
  • Use of Nucleophiles: The compound can also be synthesized by reacting bromo derivatives with suitable nucleophiles in polar aprotic solvents.
  • Multi-step Synthesis: As indicated in patent literature, multi-step synthetic routes can produce this compound with high yield and purity by utilizing intermediates formed through reactions involving diisopropylamine and other reagents .

Methyl 2-bromoisonicotinate has various applications in:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: The compound is utilized in creating more complex structures through substitution reactions.
  • Research: It is employed in studies investigating enzyme interactions and drug development.

Methyl 2-bromoisonicotinate shares structural similarities with several other compounds, which can be highlighted as follows:

Compound NameCAS NumberSimilarity Index
Methyl 6-bromo-5-methylnicotinate1210451-92-50.85
Methyl 2,6-dibromoisonicotinate119308-57-50.85
Methyl 2-amino-5-bromoisonicotinate38477680.88

These compounds are structurally related but differ in their substituents and positions of functional groups, which affects their biological activity and reactivity profiles.

Methyl 2-bromoisonicotinate stands out due to its specific bromination pattern on the isonicotinic framework, which may confer unique properties not found in its analogs. Its applications in medicinal chemistry and organic synthesis highlight its importance in research and industry contexts.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-bromopyridine-4-carboxylate

Dates

Last modified: 08-15-2023

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